Clinical Validation: Omaveloxolone (RTA 408) as FDA-Approved Drug Containing 2,2-Difluoropropanamide Moiety
The 2,2-difluoropropanamide moiety is a critical structural component of Omaveloxolone (RTA 408, Skyclarys), an FDA-approved drug for Friedreich‘s ataxia in adults and adolescents aged 16 years and older [1]. Omaveloxolone is a semi-synthetic oleanane triterpenoid that activates the cytoprotective transcription factor Nrf2 and inhibits NF-κB signaling [2]. The 2,2-difluoropropanamide group in Omaveloxolone replaces the methyl ester or carboxylic acid functionalities found in earlier bardoxolone analogs (e.g., bardoxolone methyl), conferring distinct pharmacokinetic and pharmacodynamic properties that enabled clinical advancement. This clinical validation demonstrates that 2,2-difluoropropanamide is not merely a theoretical building block but a proven component in a marketed therapeutic agent, offering a level of translational confidence not available for non-fluorinated propanamide or other fluorinated amide building blocks in this therapeutic context [3].
| Evidence Dimension | Clinical Advancement and Regulatory Approval |
|---|---|
| Target Compound Data | Omaveloxolone containing 2,2-difluoropropanamide moiety; FDA-approved for Friedreich's ataxia |
| Comparator Or Baseline | Bardoxolone methyl (methyl ester analog); Phase 3 clinical trials terminated due to safety concerns |
| Quantified Difference | Regulatory approval achieved for 2,2-difluoropropanamide-containing analog; comparator failed in late-stage development |
| Conditions | Human clinical trials; FDA regulatory review |
Why This Matters
This matters for scientific selection because the 2,2-difluoropropanamide moiety has been successfully incorporated into an FDA-approved drug, providing a de-risked structural motif for medicinal chemistry programs compared to untested or failed analogs.
- [1] RGD Ontology Report. omaveloxolone. A semi-synthetic triterpenoid drug. Nrf2 activator approved for the treatment of Friedreich's ataxia. View Source
- [2] American Elements. Omaveloxolone (RTA-408). Synonyms: Nrf1-activator-1; RTA-408; Omaveloxolone (RTA-408); N-(2-Cyano-3,12-dioxo-28-noroleana-1,9(11)-dien-17-yl)-2,2-difluoropropanamide. View Source
- [3] Reata Pharmaceuticals. US Patent 8,993,640 and US Patent 9,701,709. 2,2-difluoropropionamide derivatives of bardoxolone methyl, polymorphic forms and methods of use thereof. View Source
